4-(4-Phenoxypyrimidin-5-yl)benzaldehyde
Description
4-(4-Phenoxypyrimidin-5-yl)benzaldehyde is a heterocyclic aldehyde featuring a pyrimidine core substituted with a phenoxy group at the 4-position and a benzaldehyde moiety at the 5-position. This structure combines the electron-withdrawing properties of the pyrimidine ring with the reactive aldehyde group, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The compound’s aldehyde group enables conjugation reactions, while the phenoxypyrimidinyl moiety may influence binding affinity in biological systems or modulate electronic properties in materials applications .
Properties
CAS No. |
1233026-72-6 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-(4-phenoxypyrimidin-5-yl)benzaldehyde |
InChI |
InChI=1S/C17H12N2O2/c20-11-13-6-8-14(9-7-13)16-10-18-12-19-17(16)21-15-4-2-1-3-5-15/h1-12H |
InChI Key |
LPYFAHVUUJQVHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=NC=C2C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenoxypyrimidin-5-yl)benzaldehyde typically involves a multi-step process. One common method is the cross-coupling reaction of 4-bromobenzaldehyde with 4-phenoxypyrimidine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(4-Phenoxypyrimidin-5-yl)benzaldehyde may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenoxypyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxypyrimidinyl moiety can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Phenoxypyrimidin-5-yl)benzoic acid.
Reduction: 4-(4-Phenoxypyrimidin-5-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Phenoxypyrimidin-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Phenoxypyrimidin-5-yl)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The phenoxypyrimidinyl moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Pyrimidine-Based Aldehydes
Key Observations :
- Lipophilicity: The benzylpiperidine substituent in CAS 23792-11-2 increases lipophilicity, favoring membrane permeability in drug design, whereas the phenoxy group in the target compound may balance solubility and reactivity .
- Radioactivity: 4-[18F]Fluorobenzaldehyde is used in radiopharmaceuticals due to its fluorine-18 label, contrasting with the non-radioactive target compound .
Key Observations :
- The target compound’s aldehyde group facilitates reactions like Knoevenagel condensation, similar to 4-(N,N-dimethylamino)benzaldehyde in heterocycle synthesis .
- Unlike fluorinated analogs, the target compound lacks radioisotopes, limiting its use in imaging but expanding its role in stable conjugate synthesis .
Key Observations :
- The pyrimidine core in the target compound may confer biological activity similar to diaminopyrimidines (e.g., antiviral effects), though the aldehyde group could introduce reactivity-related toxicity .
- Benzaldehyde’s role in volatile organic compound (VOC) profiles suggests the target compound may influence flavor or aroma in agrochemical applications .
Computational and Crystallographic Insights
- Docking Studies : AutoDock Vina could model interactions between the target compound and biological targets, leveraging its pyrimidine and aldehyde motifs for binding affinity predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
